ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
CAS No.: 339098-17-8
Cat. No.: VC5567257
Molecular Formula: C19H17ClFNO2S
Molecular Weight: 377.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339098-17-8 |
|---|---|
| Molecular Formula | C19H17ClFNO2S |
| Molecular Weight | 377.86 |
| IUPAC Name | ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate |
| Standard InChI | InChI=1S/C19H17ClFNO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3 |
| Standard InChI Key | YDRPQGZDQYAQLU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure centers on a 1,4-benzothiazine heterocycle, a sulfur- and nitrogen-containing scaffold known for its diverse pharmacological activities . Key modifications include:
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Ethyl carboxylate group: Positioned at the 2-carbon of the benzothiazine ring, this ester functional group enhances solubility in organic solvents and may serve as a prodrug moiety for carboxylic acid derivatives.
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3-Methyl substituent: A methyl group at the 3-carbon introduces steric effects that could influence ring conformation and intermolecular interactions.
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4-(2-Chloro-6-fluorobenzyl) side chain: This aromatic substituent features orthogonal halogen atoms (chlorine and fluorine) at the 2- and 6-positions, respectively, creating a distinct electronic profile that may enhance binding affinity in biological systems .
The compound’s IUPAC name, ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate, reflects these structural elements.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 377.86 g/mol | |
| CAS Number | 339098-17-8 | |
| SMILES Notation | CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C |
Physicochemical Properties
Table 2: Comparative Analysis with Analogues
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | 377.86 | Chloro-fluoro benzyl substituent | |
| Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | 349.80 | Sulfone group, methyl ester, 4-chlorophenyl substituent |
Future Research Directions
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Synthetic Optimization: Development of high-yield, scalable synthesis routes with green chemistry principles.
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Biological Profiling: In vitro assays to evaluate ALR2 inhibition, cytotoxicity, and metabolic stability.
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Prodrug Potential: Investigation of ester hydrolysis kinetics and bioavailability.
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Material Science Applications: Exploration of optoelectronic properties due to the conjugated benzothiazine system.
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